Argatroban Impurity 2 is a chemical compound associated with the direct thrombin inhibitor argatroban, which is used primarily as an anticoagulant in clinical settings. This impurity can arise during the synthesis and storage of argatroban, and its characterization is crucial for ensuring the quality and safety of pharmaceutical formulations. The compound is classified under impurities that may affect the efficacy and safety profile of the active pharmaceutical ingredient.
Argatroban Impurity 2 is typically identified through analytical methods such as liquid chromatography-mass spectrometry (LC-MS) during the quality control processes of argatroban production. It is cataloged under the Chemical Abstracts Service number 74892-82-3, which aids in its identification and regulatory compliance.
The compound falls under the category of pharmaceutical impurities, specifically related to the synthesis and degradation pathways of argatroban. Its presence can be influenced by various factors including synthesis conditions, storage, and exposure to environmental elements.
The synthesis of argatroban itself involves various chemical reactions, primarily focusing on the reduction of a precursor compound using hydrogen donors under catalytic conditions. For example, formic acid or sodium formate can serve as hydrogen donors in catalytic transfer hydrogenation processes.
Technical Details:
The molecular structure of Argatroban Impurity 2 can be inferred from its synthetic pathways and degradation studies. The specific structural formula may vary slightly based on the synthetic route taken but generally retains a core structure similar to that of argatroban.
Argatroban Impurity 2 can form through various chemical reactions during the synthesis of argatroban or its degradation under stress conditions such as hydrolysis or oxidation.
Technical Details:
Argatroban functions primarily as a direct thrombin inhibitor, preventing thrombin from converting fibrinogen into fibrin, thus inhibiting blood clot formation. The mechanism by which Argatroban Impurity 2 affects this process may involve competitive inhibition or modulation of thrombin's activity.
Scientific Uses:
Argatroban Impurity 2 serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Understanding its properties helps ensure that formulations meet regulatory standards for safety and efficacy.
Argatroban Impurity 2 is unambiguously identified by the IUPAC name Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate. This nomenclature specifies:
Its molecular formula is C9H17NO2 (molecular weight: 171.24 g/mol), confirmed via high-resolution mass spectrometry [1] [3]. The stereochemistry is explicitly defined as (2R,4R) across suppliers, indicating a uniform diastereomeric identity distinct from other stereoisomers like (2S,4S) or (2R,4S) [1] [6]. The SMILES notation (O=C([C@H](NCC1)C[C@@H]1C)OCC
) and InChIKey provide machine-readable descriptors of its 3D conformation [1].
Table 1: Physicochemical Profile of Argatroban Impurity 2
Property | Specification |
---|---|
CAS Registry Number | 74892-82-3 |
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate |
Chiral Centers | C2 (R), C4 (R) |
Key Functional Groups | Ethyl ester, secondary amine |
Argatroban Impurity 2 serves as a key synthetic intermediate in the production of the parent drug Argatroban (C23H36N6O5S), a direct thrombin inhibitor [1] [8]. Structurally, the impurity lacks:
Functionally, Argatroban contains four chiral centers, whereas Impurity 2 contains only two. The retention of the (2R,4R)-piperidine core in both molecules confirms its role as a stereochemical building block during Argatroban synthesis [8]. The impurity’s minimal structure (no thrombin-binding groups) explains its pharmacologic inertness compared to Argatroban, which targets thrombin’s active site via its arginine-derived segment [5] [10].
The (2R,4R) configuration in Argatroban Impurity 2 arises from stereoselective synthesis challenges during Argatroban production. Key factors include:
The impurity typically forms via:
Table 2: Impact of Chiral Centers on Argatroban Impurity 2 Formation
Chiral Center | Susceptible Chemical Processes | Consequence for Impurity Formation |
---|---|---|
C2 (α-carbon) | Base-catalyzed racemization | Epimerization to (2S,4R) diastereomer |
C4 (methyl group) | Incomplete stereoselective alkylation | Contamination by (2R,4S) isomer |
Amine nitrogen | Nucleophilic degradation of ester | Hydrolysis/decarboxylation byproducts |
The impurity’s persistence underscores the criticality of asymmetric synthesis optimization in Argatroban manufacturing to suppress diastereomeric impurities [3] [8]. Regulatory guidelines (USP, EP) mandate strict control of this impurity due to its potential to compromise Argatroban’s stereochemical purity and safety [1] [7].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: